Bromanil

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antimicrobial Properties

Studies suggest that bromanil possesses antimicrobial properties, meaning it may be effective against certain bacteria and fungi. Research has shown that bromanil can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli []. Additionally, studies have demonstrated antifungal activity against Candida albicans []. However, further research is needed to determine the efficacy and safety of bromanil as a potential antimicrobial agent.

Bromanil does not have a naturally occurring origin and is synthesized in laboratories. Its significance lies in its unique chemical properties, making it a valuable research tool in organic chemistry and material science [].

Molecular Structure Analysis

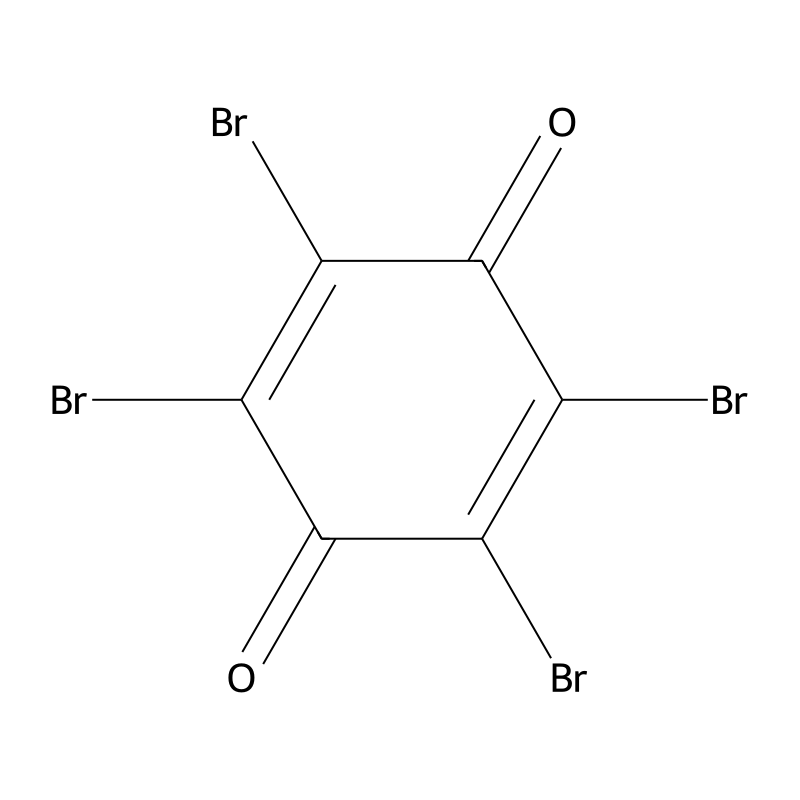

Bromanil possesses a cyclic structure with six carbon atoms and four bromine atoms attached to the ring. Two carbonyl groups (C=O) are located at opposite ends of the ring (1,4 positions). This structure classifies Bromanil as a quinone, a type of organic compound known for its electron-withdrawing properties [].

The presence of four bromine atoms significantly impacts the molecule's properties. Bromine is a bulky and electron-withdrawing atom. These bulky groups create steric hindrance, affecting how Bromanil interacts with other molecules []. Additionally, the electron-withdrawing nature of bromine reduces the electron density around the quinone ring, making it more susceptible to nucleophilic attacks [].

- Redox Reactions: Bromanil can act as an oxidizing agent. For instance, it reacts with thiazolidine-2-thione to form charge transfer complexes followed by redox and substitution reactions .

- Amination: The amination of bromanil with 2,5-diaminobenzenesulphonic acid at low temperatures yields specific derivatives like 2,5-bis-(4-amino-3-sulphoanilino)-3,6-dibromo-1,4-benzoquinone .

- Reactions with Iodides: Bromanil reacts with iodides to form iodanil and other derivatives .

Bromanil exhibits notable biological activities:

- Antimicrobial Properties: Studies have indicated its potential as an antimicrobial agent due to its ability to disrupt cellular processes in various microorganisms.

- Antioxidant Activity: The compound shows promise in scavenging free radicals, which may have implications for therapeutic applications against oxidative stress-related diseases.

Bromanil has diverse applications:

- Agriculture: It is used as a fungicide due to its effective antimicrobial properties.

- Material Science: Bromanil serves as a precursor for synthesizing various organic materials and polymers.

- Chemical Research: It is utilized in studies involving electron transfer processes and charge transfer complexes.

Research has focused on the interaction of bromanil with various biological molecules and other chemical species:

- Complex Formation: Bromanil forms complexes with amines, which can alter the properties of both the quinone and the amine involved. For example, a complex formed with p-phenylenediamine demonstrates unique crystallographic properties .

- Charge Transfer Complexes: Studies have shown that bromanil can engage in charge transfer interactions with different electron donors, leading to novel chemical species .

Bromanil shares structural characteristics with several other compounds. Here’s a comparison highlighting its uniqueness:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Chloranil | C₆Cl₄O₂ | Less brominated; used similarly as a fungicide. |

| Iodanil | C₆I₄O₂ | Contains iodine; different reactivity profile. |

| Tetrabromobenzoquinone | C₆Br₄O₂ | Similar structure; may differ in reactivity. |

Bromanil stands out due to its specific tetrabromo substitution pattern which enhances its electrophilic character compared to chloranil and iodanil.

Regiochemical Control in Condensation Reactions with Indoles

Bromanil serves as a critical electrophilic partner in condensation reactions with indoles, enabling the synthesis of bis-indolylquinones. The reaction typically proceeds via a base-promoted mechanism, where cesium carbonate facilitates the nucleophilic attack of indole on bromanil. For example, treatment of bromanil with 2-isoprenylindole in acetonitrile yields a 1:1 mixture of dibromo regioisomers (7 and 8), which hydrolyze to tetrahydro Asterriquinone E (2) (IC50 = 1.2 μM against Grb2 adapter protein binding).

Steric hindrance from substituents on indoles (e.g., 2-isoprenyl or 7-prenyl groups) dictates regioselectivity. Bulky groups at the indole’s C2 position suppress bis-addition, allowing sequential mono- and di-substitution. This strategy was pivotal in synthesizing demethylasterriquinone B1, an insulin mimetic, where steric control ensured exclusive para-substitution.

Table 1: Key Reaction Conditions for Bromanil-Indole Condensation

| Substrate | Conditions | Product | Yield (%) |

|---|---|---|---|

| 2-Isoprenylindole | Cs2CO3, CH3CN, rt | Tetrahydro Asterriquinone E | 65–70 |

| 7-Prenylindole | Acetic acid, 40°C | Demethylasterriquinone B1 | 55 |

Acid-Promoted Addition Strategies for Unsymmetrical Bis-Indolylquinones

Acid catalysis enhances regiochemical precision in unsymmetrical bis-indolylquinone synthesis. For instance, acetic acid promotes the addition of 2-isoprenylindole to 3-bromo-2,5-dichlorobenzoquinone, overcoming limitations of mineral acids. The bromine substituent directs indole addition to the para position, while chloride groups facilitate hydrolysis to hydroxyquinones.

This method was extended to Stille couplings, where bromanil derivatives coupled with (7-prenylindol-3-yl)tin reagents to afford demethylasterriquinone B1 precursors. The dihaloquinone intermediates were subsequently hydrolyzed to bioactive dihydroxyquinones.

Bromanil-Mediated Coupling Reactions in Organic Synthesis

Bromanil participates in conjugate additions and cross-couplings. InBr3-catalyzed Michael additions of indoles to p-benzoquinones yield 3-indolylquinones under mild conditions. The reaction proceeds via electrophilic activation of bromanil, followed by indole attack at the quinone’s β-position.

Mechanistic Insights:

- Electrophilic Activation: Bromanil’s electron-deficient ring undergoes polarization, enhancing reactivity at C3 and C6 positions.

- Nucleophilic Attack: Indole’s C3 position attacks the activated quinone, forming a σ-complex.

- Aromatization: Loss of HBr restores aromaticity, yielding the 3-indolylquinone product.

Steric and Electronic Factors in Substitution Patterns

Substituents on bromanil and indoles profoundly influence reaction outcomes:

- Electronic Effects: Electron-withdrawing bromine atoms increase quinone’s electrophilicity, favoring nucleophilic attack.

- Steric Effects: Bulky indole substituents (e.g., prenyl groups) hinder bis-addition, enabling sequential functionalization.

Table 2: Impact of Substituents on Reaction Regioselectivity

| Quinone | Indole Substituent | Major Product | Regioselectivity (para:meta) |

|---|---|---|---|

| Bromanil | 2-Isoprenyl | Tetrahydro Asterriquinone E | 1:1 |

| 3-Bromo-2,5-dichlorobenzoquinone | 7-Prenyl | Demethylasterriquinone B1 | >9:1 |

Donor-Acceptor Interactions with Tetrathiafulvalene Derivatives

Bromanil serves as a strong electron acceptor in CT complexes due to its high electron affinity (EA = 2.44 ± 0.2 eV) [4] [5]. Its ability to form stable charge-transfer complexes with electron-rich donors like tetrathiafulvalene (TTF) is well-documented. In 1:1 TTF-bromanil (TTF-BA) complexes, mixed stacks of donor (TTF) and acceptor (BA) molecules dominate, enabling partial charge transfer (CT) between the π-conjugated systems. High-resolution X-ray diffraction studies reveal that the CT process induces subtle structural distortions, including dimerization of donor-acceptor pairs below 53 K, which stabilizes a nonmagnetic ground state [1].

Key Findings from TTF-BA Systems

- Charge Transfer Estimation: In 2:1 TTF-bromanil complexes, the CT value is approximately 0.2 electrons per donor-acceptor pair, as inferred from molecular geometry comparisons [2] [3].

- Electronic Delocalization: The extended π-system of TTF facilitates efficient electron transfer to bromanil’s electron-deficient quinone moiety.

- Comparative Electron Affinities: Bromanil’s EA is lower than fluoranil (2.92 eV) and chloranil (2.76 eV), reflecting the impact of bromine substituents on electron-withdrawing capacity [4] [5].

| Donor-Acceptor Pair | Electron Affinity (eV) | Charge Transfer (e) | Structural Feature |

|---|---|---|---|

| TTF-BA (1:1) | 2.44 (BA) | Partial (~0.2) | Mixed stacks |

| TTF-BA (2:1) | 2.44 (BA) | 0.2 per pair | Sandwich trimers |

| TCNB-2-BrCZ | N/A | N/A | π-π stacking |

Mechanistic Insights

The CT process in TTF-BA complexes involves direct π-π interactions between the donor’s sulfur-rich dithiolylidene groups and the acceptor’s carbonyl groups. This interaction is modulated by intermolecular van der Waals forces and halogen bonding, which influence the stacking geometry. In 2:1 complexes, the formation of TTF-BA-TTF sandwich trimers maximizes intermolecular contact, enhancing stability [2] [3].

Crystal Engineering of Bromanil-Based Molecular Trimers

The crystallization of bromanil with TTF derivatives often yields supramolecular architectures that balance electronic and steric factors. In 2:1 TTF-bromanil complexes, X-ray crystallography reveals a trimeric arrangement where two TTF molecules flank a central bromanil molecule, forming a planar sandwich structure [2] [3]. This assembly is stabilized by:

- Intermolecular π-π interactions: Between TTF’s aromatic rings and bromanil’s quinone core.

- Halogen-π interactions: Bromine atoms on bromanil engage in weak interactions with TTF’s sulfur atoms.

- Thermal motion analysis: Displacement parameters modeled via the TLS (Translation, Libration, Screw) formalism indicate reduced molecular rigidity in the trimeric configuration, suggesting dynamic CT interactions [3].

Structural Features of Trimeric Complexes

- Crystal Packing: Trimers arrange along crystallographic axes, creating segregated donor-acceptor pathways for charge transport.

- Temperature Stability: Unlike 1:1 TTF-BA complexes, 2:1 trimers exhibit no phase transitions between 25 K and 300 K, indicating robust structural integrity [2] [3].

Fluorescence Quenching Mechanisms in Charge-Transfer Systems

Bromanil’s participation in CT complexes often leads to fluorescence quenching due to energy transfer from the excited donor to the acceptor. In TTF-BA systems, the quenching mechanism involves:

- Nonradiative CT: Direct electron transfer from TTF (excited state) to bromanil, bypassing emissive pathways.

- Exciplex Formation: Transient TTF-BA complexes with low-lying excited states that decay nonradiatively.

Key Observations

- Substituent Effects: Bromine atoms in bromanil reduce its electron-withdrawing strength compared to chloranil or fluoranil, altering CT efficiency and emission properties [4] [5].

- Cyclic Voltammetry Data: Bromanil’s redox potential (E₁/₂ = 0.4492 V vs. Ag/AgCl at 20°C) correlates with its ability to stabilize CT states [6].

Comparative Fluorescence Behavior

| System | Emission Wavelength (nm) | Quenching Mechanism |

|---|---|---|

| TTF-BA (1:1) | N/A | Nonradiative CT |

| TCNB-2-BrCZ | 604–614 (red shift) | Enhanced CT via N-atom |

| TCNB-2-BrFR | 529 (blue shift) | Reduced CT due to Br |

Temperature-Dependent Structural Modifications in Complexes

Bromanil’s CT complexes exhibit distinct temperature-dependent behaviors, particularly in 1:1 TTF-BA systems. Below 53 K, a phase transition occurs, characterized by:

- Dimeric Distortion: Donor-acceptor stacks undergo dimerization, creating alternating TTF-BA-TTF-BA units.

- Charge-Localization: The CT remains unchanged (~0.2 e), but the distorted geometry stabilizes a neutral-ionic boundary [1].

Contrasting Thermal Stability

| Complex Type | Phase Transition (K) | Structural Change | Charge Transfer |

|---|---|---|---|

| TTF-BA (1:1) | 53 K | Dimerization | Unchanged |

| TTF-BA (2:1) | None (25–300 K) | Stable trimers | 0.2 e/pair |

Implications for Material Design

- Low-Temperature Applications: Dimerized 1:1 complexes may exhibit unique magnetic or optical properties.

- High-Temperature Stability: 2:1 trimers are suitable for devices requiring thermal robustness.

XLogP3

Melting Point

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant